![molecular formula C57H38N2 B1394941 Spiro-NPB CAS No. 932739-76-9](/img/structure/B1394941.png)
Spiro-NPB
Overview
Description
Spiro-NPB (CAS: 932739-76-9) is a model system that has been used to study the interaction between singlet oxygen, metal chelate, and acetylacetonate . The yields of the device are dependent on the surface area of the metal chelate, which determines the efficiency of light absorption .
Synthesis Analysis
Spiro-NPB and its derivatives have been synthesized using well-known Buchwald Hartwig and Suzuki cross-coupling reactions . These materials showed higher decomposition temperatures (over 450 °C) at 5% weight reduction .
Molecular Structure Analysis
Spiro-NPB contains a total of 108 bonds; 70 non-H bonds, 58 multiple bonds, 6 rotatable bonds, 58 aromatic bonds, 2 five-membered rings, 10 six-membered rings, 4 nine-membered rings, 2 ten-membered rings, and 2 tertiary amines (aromatic) .
Chemical Reactions Analysis
The photoluminescence spectra of Spiro-NPB displayed emissions at 450 nm . Triplet energy values were obtained from PL spectra .
Physical And Chemical Properties Analysis
Spiro-NPB has a molecular weight of 750.93 g/mol . It has a density of 1.35 and a melting point of 284 °C . It appears as a powder to crystal and is white to yellow in color .
Scientific Research Applications
Application in OLED Devices
Spiro-NPB is widely recognized for its application in OLED (Organic Light-Emitting Diode) devices. It serves as a hole-transporting material (HTM) due to its high thermal stability and excellent electronic properties. In OLEDs, Spiro-NPB facilitates the movement of positive charge carriers (holes) from the anode to the emissive layer, which is crucial for the efficient operation of the device. Studies have shown that Spiro-NPB can improve device performance, such as enhancing maximum current and power efficiencies when compared to other reference materials .
Application in Electronics
In the field of electronics, Spiro-NPB’s role extends beyond OLEDs. Its unique molecular structure makes it suitable for use in various electronic components, where it can contribute to improved stability and efficiency. For instance, derivatives of Spiro-NPB have been applied in red phosphorescence-based OLED devices, showing better device performances and increased external quantum efficiencies . Additionally, its spiro-shaped structure has been leveraged in designing new organic semiconductors for optoelectronic devices .
properties
IUPAC Name |
2-N',7-N'-dinaphthalen-1-yl-2-N',7-N'-diphenyl-9,9'-spirobi[fluorene]-2',7'-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H38N2/c1-3-21-41(22-4-1)58(55-31-15-19-39-17-7-9-25-45(39)55)43-33-35-49-50-36-34-44(59(42-23-5-2-6-24-42)56-32-16-20-40-18-8-10-26-46(40)56)38-54(50)57(53(49)37-43)51-29-13-11-27-47(51)48-28-12-14-30-52(48)57/h1-38H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDAWFMCVTXSZTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC3=C(C=C2)C4=C(C35C6=CC=CC=C6C7=CC=CC=C57)C=C(C=C4)N(C8=CC=CC=C8)C9=CC=CC1=CC=CC=C19)C1=CC=CC2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H38N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
750.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Spiro-NPB |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the advantages of using Spiro-NPB as a hole transporting material in OLEDs compared to standard N,N'-Bis(naphthalen-1-yl)-N,N'-bis(phenyl)-benzidine (NPB)?
A1: Spiro-NPB offers several advantages over standard N,N'-Bis(naphthalen-1-yl)-N,N'-bis(phenyl)-benzidine (NPB) in OLED devices. Firstly, its spiro structure leads to a higher glass transition temperature (Tg) of 180 °C compared to NPB. [] This enhanced thermal stability is crucial for device longevity and performance at elevated temperatures. Secondly, Spiro-NPB exhibits improved hole mobility compared to NPB, with a reported value of 3.3x10-7 cm2 V-1 s-1 compared to 1.32x10-7 cm2 V-1 s-1 for NPB. [] This enhanced mobility allows for more efficient transport of holes within the device, contributing to better overall performance. Lastly, when incorporated into red phosphorescence-based OLED devices, Spiro-NPB demonstrates superior performance metrics compared to both NPB and another commonly used material, Spiro-NPB. [] Specifically, devices utilizing Spiro-NPB as the hole transporting material achieve higher maximum current and power efficiencies of 16.16 cd/A and 11.17 lm/W, respectively. [] They also boast an improved external quantum efficiency of 13.64%, surpassing the efficiencies observed in reference devices based on Spiro-NPB and NPB. []
Q2: How does the cross-linking in Spiro-NPB affect its charge transport properties compared to non-cross-linked NPB?
A2: The cross-linking in Spiro-NPB significantly impacts its charge transport properties compared to non-cross-linked NPB. The rigid spiro structure restricts molecular movement and leads to a smoother thin film surface with reduced roughness. [] This structural difference translates to a lower density of states in Spiro-NPB, approximately two orders of magnitude lower than in NPB. [] Despite this lower density of states, Spiro-NPB exhibits enhanced hole mobility, suggesting a more efficient hopping transport mechanism facilitated by its structure. [] This observation highlights the importance of molecular architecture and cross-linking in influencing charge transport properties in organic materials for OLED applications.
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